molecular formula C9H14BrN2O14P3 B099897 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt CAS No. 18736-53-3

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt

Cat. No.: B099897
CAS No.: 18736-53-3
M. Wt: 547.04 g/mol
InChI Key: BLQCQNFLEGAHPA-RRKCRQDMSA-N
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Description

5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt is a synthetic nucleoside analog that is used extensively in molecular biology and biochemistry. It is a derivative of deoxyuridine, where the hydrogen atom at the 5th position of the pyrimidine ring is replaced by a bromine atom. This compound is primarily used for incorporation into DNA to study cell proliferation, DNA synthesis, and mutagenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt typically involves the bromination of deoxyuridine followed by phosphorylation. The bromination is achieved using bromine or a brominating agent such as N-bromosuccinimide in an organic solvent. The phosphorylated product is then converted to its triphosphate form using phosphorylating agents like phosphorus oxychloride or phosphoramidite chemistry .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques and crystallization to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide in an organic solvent.

    Phosphorylation: Phosphorus oxychloride or phosphoramidite chemistry.

    Hydrolysis: Acidic or enzymatic conditions.

Major Products

Scientific Research Applications

5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects by incorporating into DNA during replication. Once incorporated, it can cause mutations by mispairing with adenine instead of thymine. This property makes it useful for studying DNA synthesis, repair, and mutagenesis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2’-deoxyuridine: A precursor to the triphosphate form.

    5-Bromouridine 5’-triphosphate: Another brominated nucleoside analog.

    5-Fluoro-2’-deoxyuridine 5’-triphosphate: A fluorinated analog with similar applications.

Uniqueness

5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt is unique due to its ability to be incorporated into DNA and cause specific mutations. This property makes it particularly valuable for studying DNA synthesis and repair mechanisms, as well as for inducing mutations in genetic studies .

Properties

IUPAC Name

[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQCQNFLEGAHPA-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940203
Record name 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18736-53-3, 102212-99-7
Record name Bromodeoxyuridine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018736533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt
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